

Ethyl 4-(chlorosulfonyl)benzoate CAS number and properties

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Compound of Interest

Compound Name: Ethyl 4-(chlorosulfonyl)benzoate

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Ethyl 4-(chlorosulfonyl)benzoate: A Technical Guide

CAS Number: 10486-51-8

This technical guide provides an in-depth overview of **Ethyl 4-(chlorosulfonyl)benzoate**, a key reagent in synthetic organic chemistry, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Core Properties

Ethyl 4-(chlorosulfonyl)benzoate is a yellow powder at room temperature.^[1] It is a bifunctional molecule containing both an ethyl ester and a sulfonyl chloride group, making it a versatile building block in organic synthesis. The presence of the reactive sulfonyl chloride group allows for the facile introduction of the ethyl 4-carboxybenzenesulfonyl moiety into various molecules.

Physicochemical Properties

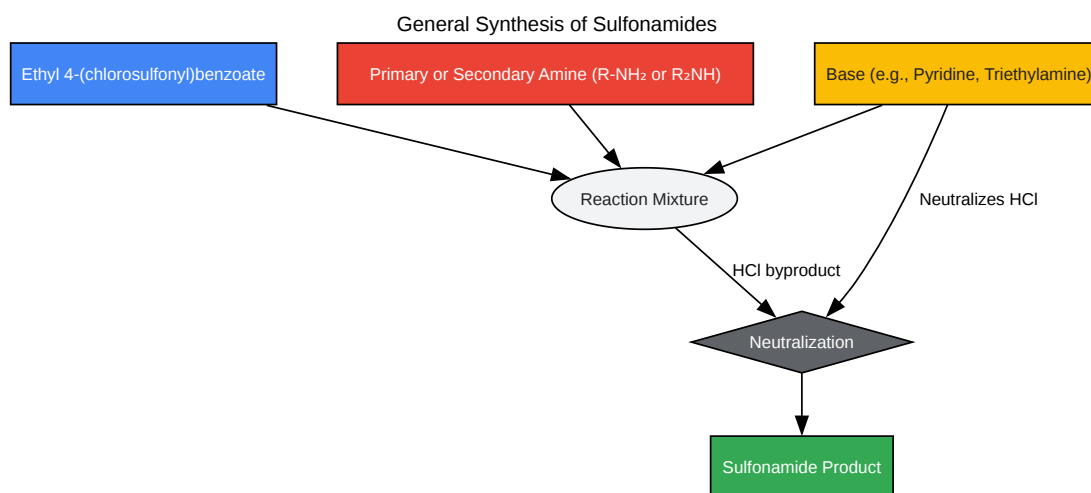
Property	Value	Reference
CAS Number	10486-51-8	[1][2]
Molecular Formula	C ₉ H ₉ ClO ₄ S	[1][3]
Molecular Weight	248.68 g/mol	[1]
Appearance	Yellow powder	[1]
Boiling Point	346.0 ± 25.0 °C (Predicted)	
Purity	Typically ≥95%	[1][4]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **Ethyl 4-(chlorosulfonyl)benzoate** are not readily available in peer-reviewed literature, a general synthetic approach involves the chlorosulfonation of ethyl benzoate.

General Synthesis Workflow

The synthesis of sulfonamides from sulfonyl chlorides is a well-established reaction. A typical procedure involves the reaction of a sulfonyl chloride with an amine in the presence of a base to neutralize the hydrochloric acid byproduct.[5]



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Caption: General workflow for the synthesis of sulfonamides.

Spectroscopic Data

Detailed experimental spectra for **Ethyl 4-(chlorosulfonyl)benzoate** are not widely published. However, based on the analysis of similar compounds, the expected spectral characteristics are as follows:

- ^1H NMR: Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the aromatic protons (two doublets in the region of 7.5-8.5 ppm) would be expected.
- ^{13}C NMR: Characteristic peaks for the ester carbonyl carbon (around 165 ppm), the aromatic carbons, and the ethyl group carbons would be observed.

- Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=O stretching of the ester (around 1720 cm^{-1}), the S=O stretching of the sulfonyl chloride (asymmetric and symmetric stretches around 1375 and 1185 cm^{-1} respectively), and C-O stretching would be prominent.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the ethoxy group and the sulfonyl chloride group.

Applications in Drug Development

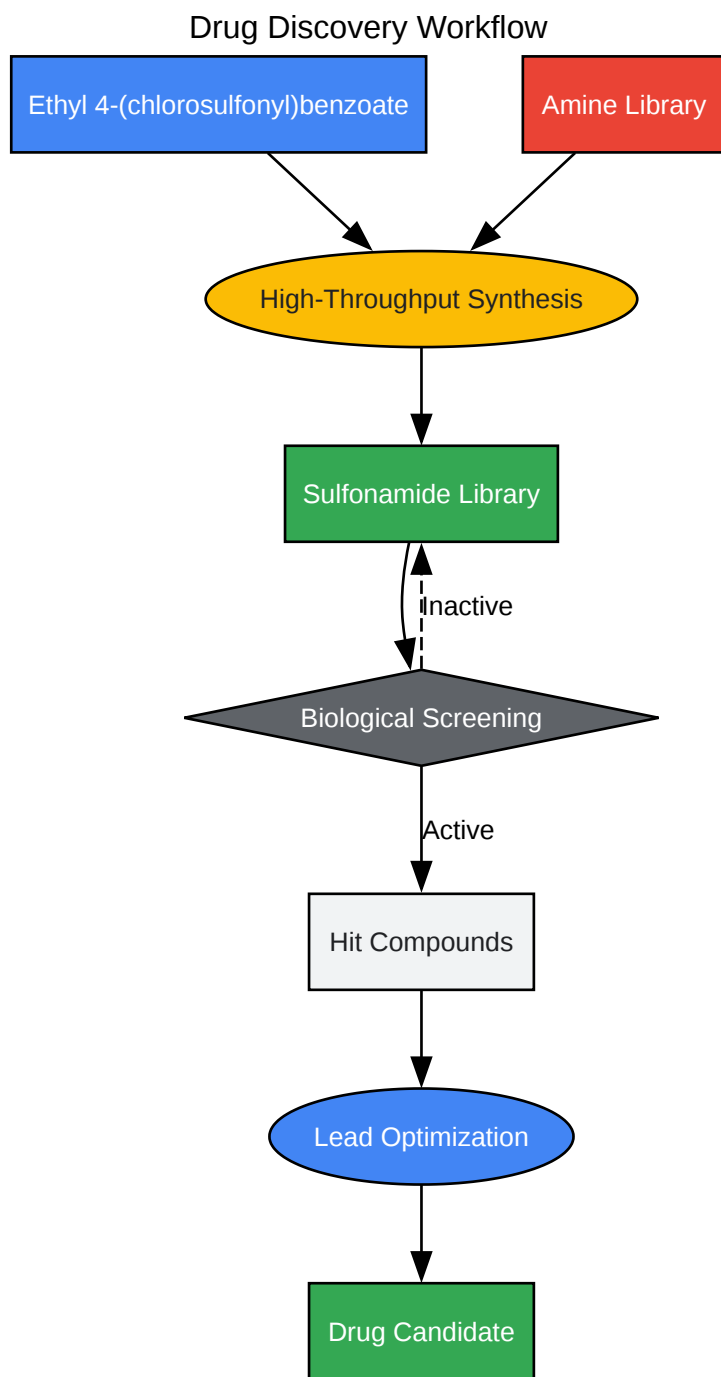
Ethyl 4-(chlorosulfonyl)benzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, primarily through the formation of sulfonamide linkages.[6]

Sulfonamides are a class of drugs that have been widely used for their antimicrobial properties and are also found in various other therapeutic agents.[7]

The general importance of sulfonyl chlorides as building blocks in medicinal chemistry is well-documented.[5] They are precursors to sulfonamides, which are present in a wide range of drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.

Experimental Workflow in Drug Discovery

The use of **Ethyl 4-(chlorosulfonyl)benzoate** in a drug discovery workflow typically involves its reaction with a library of amines to generate a diverse set of sulfonamide derivatives. These compounds are then screened for biological activity.



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Caption: Workflow for drug discovery using **Ethyl 4-(chlorosulfonyl)benzoate**.

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